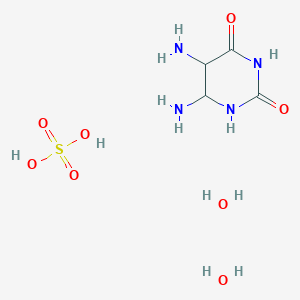
Sodium 3-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-sulfo derivative .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation of benzoic acid followed by neutralization with sodium hydroxide. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfonic acid derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents
Properties
Molecular Formula |
C7H6NaO5S |
|---|---|
Molecular Weight |
225.18 g/mol |
InChI |
InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12); |
InChI Key |
KSQSZCPPZHCTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O.[Na] |
Related CAS |
17625-03-5 14995-40-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)






![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)


![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)

